N'-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide
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Overview
Description
N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diphenylacetyl group attached to a hydroxybenzohydrazide moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide typically involves the reaction of 2,2-diphenylacetyl chloride with 2-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2,2-diphenylacetyl) derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2,2-diphenylacetyl chloride: This compound is a precursor in the synthesis of N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide and has similar reactivity but different applications
Uniqueness
N’-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-18-14-8-7-13-17(18)20(25)22-23-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYHQFAUBIBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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